BenchChemオンラインストアへようこそ!

6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one

Physicochemical Profiling Medicinal Chemistry SAR Library Design

6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one is a fully synthetic 3-sulfonyl-2H-chromen-2-one (coumarin) derivative bearing a 6-bromo substituent on the coumarin core and a 3,5-difluorobenzenesulfonyl moiety at position 3. The compound has a molecular formula of C15H7BrF2O4S and a molecular weight of 401.2 g·mol⁻¹.

Molecular Formula C15H7BrF2O4S
Molecular Weight 401.2 g/mol
CAS No. 950270-72-1
Cat. No. B3314146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one
CAS950270-72-1
Molecular FormulaC15H7BrF2O4S
Molecular Weight401.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C15H7BrF2O4S/c16-9-1-2-13-8(3-9)4-14(15(19)22-13)23(20,21)12-6-10(17)5-11(18)7-12/h1-7H
InChIKeyFMHNGNRKAFFLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one (CAS 950270-72-1): A Dual-Fluorinated 3-Sulfonylcoumarin for Focused Library Design


6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one is a fully synthetic 3-sulfonyl-2H-chromen-2-one (coumarin) derivative bearing a 6-bromo substituent on the coumarin core and a 3,5-difluorobenzenesulfonyl moiety at position 3 . The compound has a molecular formula of C15H7BrF2O4S and a molecular weight of 401.2 g·mol⁻¹ . 3-Sulfonylcoumarins as a class have been disclosed in patent literature as antiproliferative agents with potential utility in oncology [1], placing this specific member within a biologically annotated structural family.

Why 6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one Cannot Be Replaced by Generic 3-Sulfonylcoumarins


Within the 3-sulfonylcoumarin class, the identity and substitution pattern of the sulfonyl aryl ring is a critical determinant of biological target engagement, as shown by the structure–activity relationships (SAR) disclosed in patent AU2005253966B2 [1]. Replacing the 3,5-difluorobenzenesulfonyl group with a mono-fluorinated or non-fluorinated aryl sulfonyl alters molecular weight, halogen count, lipophilicity, and electronic surface properties, all of which can significantly shift target affinity and selectivity. The quantitative comparisons below demonstrate that even seemingly conservative substitutions produce measurable physicochemical differences that are highly likely to translate into divergent biological profiles.

Quantitative Differentiation of 6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one (CAS 950270-72-1) from Its Closest Analogs


Molecular Weight and Fluorine Count Differentiate 6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one from Mono-Fluorinated and Non-Fluorinated Analogs

The target compound (MW 401.2 Da, 2 ring fluorines) is 18.0 Da heavier and carries one additional fluorine atom compared to 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one (CAS 904438-70-6, MW 383.2 Da, 1 ring fluorine). Compared to the non-fluorinated methoxy analog 6-bromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS 904449-43-0, MW 395.2 Da, 0 ring fluorines), the target compound is 6.0 Da heavier and introduces two fluorine atoms . Increased fluorination is generally associated with enhanced metabolic stability and altered lipophilicity, which can directly impact pharmacokinetic profile and target residence time in biological systems.

Physicochemical Profiling Medicinal Chemistry SAR Library Design

Patent-Disclosed Biological Annotation of the 3-Sulfonylcoumarin Scaffold Supports Antiproliferative Screening Prioritization

Patent AU2005253966B2 explicitly claims bicyclic heteroaryl sulfones, including 3-sulfonylcoumarins, as antiproliferative agents and provides in vitro IC50 data for representative compounds against cancer cell lines [1]. This patent establishes an experimentally validated biological context for the entire 3-sulfonylcoumarin subclass. By contrast, many alternative coumarin derivatives lacking the 3-sulfonyl-aryl pharmacophore lack this specific patent-backed biological annotation, increasing the risk of investing in compounds that may not engage validated oncology targets. The 6-bromo-3-(3,5-difluorobenzenesulfonyl) substitution pattern falls squarely within the general Formula I of the patent, providing a defensible rationale for prioritizing this compound in antiproliferative screening campaigns.

Antiproliferative Agents Oncology Target Discovery Patent SAR

Dual Halogen Substitution (6-Br + 3,5-diF) Enables Orthogonal Functionalization and Matched-Pair SAR Studies

The simultaneous presence of a bromine atom at position 6 (suitable for Pd-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald–Hartwig) and two aromatic fluorine atoms on the sulfonyl ring (available for nucleophilic aromatic substitution or as ¹⁹F NMR probes) provides orthogonal synthetic handles not available in analogs bearing only one type of halogen . For example, 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one offers only one fluorine and one bromine, whereas the target compound provides two fluorines in a defined meta,meta-relationship that can be individually monitored by ¹⁹F NMR during reaction optimization. This dual-halogen architecture makes the compound a versatile intermediate for generating diversified libraries from a single starting material.

Synthetic Chemistry Cross-Coupling Halogen Diversity

Vendor Availability and Purity Benchmarking for 6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one

6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one is commercially available as a catalog item from at least one specialty chemical supplier (A2B Chem, Cat# BB84080) as a custom synthesis product . Analogs such as 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one are available from multiple vendors (e.g., Parchem, AK Scientific) with a typical minimum purity specification of 95% . The purity specification for the target compound is not publicly disclosed by the vendor, requiring pre-purchase quality verification. This contrast in vendor transparency represents a practical procurement consideration: the 4-fluoro analog offers documented purity benchmarks, whereas the 3,5-difluoro compound requires additional due diligence but provides the unique dual-fluoro SAR value described in the preceding evidence items.

Chemical Procurement Vendor Comparison Purity Specification

Recommended Application Scenarios for 6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one (CAS 950270-72-1)


Oncology-Focused High-Throughput Screening Library Expansion

Given the patent-annotated antiproliferative activity of the 3-sulfonylcoumarin class, this compound is suitable for incorporation into diversity-oriented screening decks targeting oncology-relevant phenotypes. The dual-fluorinated sulfonyl aryl group occupies chemical space that is underrepresented in typical commercial screening collections, potentially improving hit rates against targets that are sensitive to fluorinated pharmacophores [1].

Matched-Pair SAR Studies on Halogen-Dependent Target Engagement

The compound can serve as a key member of a matched-pair series alongside its 4-fluoro (CAS 904438-70-6) and 4-methoxy (CAS 904449-43-0) analogs to systematically probe the effect of sulfonyl aryl fluorination on potency, selectivity, and metabolic stability. The 2-fluorine vs. 1-fluorine vs. 0-fluorine gradient provides a measurable probe of fluorine-dependent binding interactions .

Late-Stage Diversification via Sequential Cross-Coupling Chemistry

With three distinct halogen handles (6-Br, 3-F, 5-F), this compound is an attractive advanced intermediate for synthesizing focused libraries. The 6-bromo position can be elaborated via Suzuki coupling to introduce aryl or heteroaryl diversity, while the 3,5-difluoro pattern can be monitored in real time by ¹⁹F NMR, facilitating reaction optimization without the need for LCMS analysis at each step .

Negative Control or Inactive Comparator for Target Validation Studies

In the absence of published bioactivity data for this specific compound, it may be initially deployed as an uncharacterized member of a screening set where the goal is to establish SAR cliffs. Its unique substitution pattern—distinct from the activity-confirmed mono-fluoro analogs—makes it a candidate for identifying which specific sulfonyl aryl features are required for biological activity, thereby serving as a tool for pharmacophore refinement [1].

Quote Request

Request a Quote for 6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.